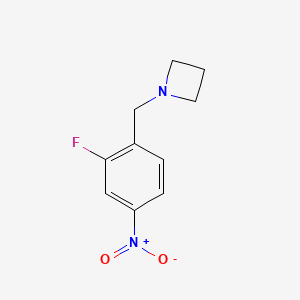

1-(2-Fluoro-4-nitrobenzyl)azetidine

Description

1-(2-Fluoro-4-nitrobenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 2-fluoro-4-nitrobenzyl group. The azetidine core is known for its inherent ring strain, which enhances reactivity and makes it a candidate for applications in energetic materials, such as plasticizers .

Properties

Molecular Formula |

C10H11FN2O2 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

1-[(2-fluoro-4-nitrophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H11FN2O2/c11-10-6-9(13(14)15)3-2-8(10)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2 |

InChI Key |

FXUMKFSFRGCCHD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=C(C=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Hydroxide-Facilitated Alkylation Route (Optimized Large-Scale Method)

A prominent method for preparing 1-(2-fluoro-4-nitrobenzyl)azetidine involves the alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO), which facilitates azetidine ring formation through intramolecular cyclization under basic conditions.

- Procedure :

- 2-fluoro-4-nitroaniline (100 g, 0.64 mol) is dissolved in sulfolane containing 3% water.

- BBMO (195.3 g, 0.768 mol, 1.2 equiv, 96% purity) is added dropwise at 80 °C over 2 hours.

- The mixture is stirred at 80 °C for an additional 3 hours until completion (monitored by HPLC).

- Outcome :

- Isolated yield: 87%

- Purity: >99%

- Scale: Demonstrated at 100 g scale

- Significance : This method avoids protecting groups and uses a cost-effective alkylating agent synthesized from tribromoneopentyl alcohol (TBNPA), a commercially available flame retardant.

Alternative Ring Closure via Nucleophilic Substitution

- Cyclization of dihalides with primary amines under nucleophilic substitution conditions can also form azetidine rings. Halides serve as leaving groups, and the reaction can be facilitated by microwave assistance or aqueous media condensation.

- This method is versatile for preparing N-arylated azetidines but may require optimization for specific substituents like 2-fluoro-4-nitrobenzyl.

Mechanistic Insights and Reaction Conditions

- The key step in the optimized hydroxide-facilitated alkylation is the nucleophilic attack of the aniline nitrogen on the bromomethyl groups of BBMO, leading to ring closure forming the azetidine ring.

- The reaction benefits from controlled addition rates and elevated temperatures (80 °C) to balance reaction rate and selectivity.

- The use of sulfolane as solvent with controlled water content aids in solubilizing reactants and stabilizing intermediates.

- Purification involves standard workup and crystallization, ensuring high purity of the final product.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The hydroxide-facilitated alkylation method reported in 2023 represents the most efficient and scalable synthesis of this compound, achieving high yield and purity without the need for protecting groups.

- The key to this process is the preparation of the alkylating agent BBMO from tribromoneopentyl alcohol, which is both commercially available and affordable.

- Alternative methods involving nucleophilic substitution and aromatic substitution provide routes to intermediates but may lack the scalability or yield advantages of the optimized alkylation.

- Mechanistic studies indicate that the azetidine ring formation proceeds via intramolecular nucleophilic substitution facilitated by hydroxide ions.

- The reaction conditions, including solvent choice, temperature, and reagent stoichiometry, are critical to achieving high selectivity and minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-nitrobenzyl)azetidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The fluoro group can be substituted with other nucleophiles.

Substitution: The benzyl position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as sodium azide or thiols.

Major Products:

Oxidation: Formation of 1-(2-Amino-4-nitrobenzyl)azetidine.

Reduction: Formation of 1-(2-Fluoro-4-aminobenzyl)azetidine.

Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

While comprehensive data tables and documented case studies focusing solely on the applications of "1-(2-Fluoro-4-nitrobenzyl)azetidine" are not available in the search results, the available literature does provide some insight into its properties, synthesis, and potential applications, particularly in the context of azetidine derivatives.

Synthesis and Properties

this compound has a molecular weight of 210.20 and a molecular formula of C10H11FN2O2 . Information on the density and boiling point of this compound is not available in the search results .

Azetidines: General Applications

Azetidines, including derivatives such as this compound, are four-membered nitrogen-containing heterocycles that are desirable functional groups with synthetic and biological applications . Azetidine-substituted fluorescent compounds can be used as probes, dyes, and tags .

Azetidines in Catalysis

2,4-cis-disubstituted amino azetidines can be used as ligands for copper-catalyzed Henry reactions of aldehydes . In the reaction of para-nitrobenzaldehyde with nitromethane, a 5 mol% loading of a 1:1 mixture of copper(II)acetate.(H2O) and azetidine resulted in a 95% conversion and 35% e.e. of the product .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrobenzyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . The azetidine ring’s strain-driven reactivity also plays a crucial role in its biological activity .

Comparison with Similar Compounds

1-(Methylsulfonyl)azetidine (C₄H₉NO₂S)

- Structure : Azetidine core with a methylsulfonyl (-SO₂CH₃) group.

- Properties: Molecular weight 135 g/mol (calculated from formula C₄H₉NO₂S). The sulfonyl group is strongly electron-withdrawing, likely reducing ring strain reactivity compared to benzyl-substituted derivatives.

- Applications: Not explicitly stated in evidence, but sulfonyl groups are common in pharmaceuticals for enhancing bioavailability .

Azetidine 2c (Brominated Derivative)

- Structure : Azetidine with a bromine-containing substituent.

- Properties : Low molecular weight and logP >2, correlating with high biological potency in zebrafish embryo studies .

- Applications: Potential use in drug development due to bromine’s polarizability and lipophilicity.

Comparison : The target compound’s nitro and fluoro substituents may increase density and oxidative stability compared to brominated analogs, favoring energetic applications over biological activity .

Benzene-Ring Analogs with Nitro/Fluoro Groups

1-(Azidomethyl)-4-nitrobenzene

1-Fluoro-2,5-dimethoxy-4-nitrobenzene

- Structure : Benzene with fluoro, nitro, and methoxy (-OCH₃) groups.

- Properties : Methoxy groups are electron-donating, counteracting the nitro group’s electron-withdrawing effects.

- Applications : Intermediate in organic synthesis (e.g., benzimidazole derivatives) .

Nitro groups in both systems contribute to energetic behavior, but the azetidine derivative may offer better plasticizing efficiency due to its strained ring .

Lactam and Piperidine Derivatives

γ-Lactam 3i

- Structure : Five-membered lactam ring with bromine.

- Properties : Similar logP (>2) to azetidine 2c, suggesting comparable membrane permeability.

- Applications : Explored for biological activity due to bromine’s role in hydrophobic interactions .

Comparison : Azetidine’s smaller ring size confers higher strain and reactivity than γ-lactams, which are more conformationally stable. This makes the target compound more suitable for materials science than drug design.

Data Table: Key Comparative Properties

*Calculated using atomic masses.

†Inferred from structural analogs in .

‡Estimated based on substituent addition.

Key Research Findings and Trends

Fluoro groups improve lipid solubility (logP >2), aiding membrane permeability in bioactive compounds .

Ring Strain vs. Stability :

Azetidine’s four-membered ring offers higher reactivity than five-membered lactams or benzene cores, but this may compromise long-term stability in some applications .

Applications :

- Azetidine derivatives with electron-withdrawing groups (e.g., nitro, sulfonyl) are versatile in materials science.

- Brominated analogs prioritize biological activity due to halogen bonding and lipophilicity .

Biological Activity

1-(2-Fluoro-4-nitrobenzyl)azetidine is a synthetic compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing heterocycle structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and therapeutic applications. This article explores the biological activity of this compound, summarizing its mechanisms of action, applications, and relevant research findings.

The biological activity of this compound is attributed to its structural features, particularly the fluoro and nitro substituents. These groups can participate in hydrogen bonding and electrostatic interactions , enhancing the compound's binding affinity to various molecular targets, including enzymes and receptors. This interaction profile suggests potential applications in therapeutic contexts, such as anticancer and antihypertensive treatments.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Preliminary studies suggest that azetidine derivatives may inhibit the proliferation of cancer cells. For instance, compounds structurally related to azetidines have shown efficacy against breast cancer cell lines, indicating that this compound could exhibit similar properties .

- Antimicrobial Properties : Azetidine derivatives are known for their antimicrobial activity. Research indicates that some azetidines demonstrate significant antibacterial and antifungal effects, making them candidates for further exploration in infectious disease treatment .

- Enzyme Inhibition : The compound may also inhibit specific enzymes relevant to various biological processes. For example, azetidinones have been shown to inhibit phospholipase A2 (PLA2), which is critical in inflammatory responses .

Case Studies and Experimental Data

Several studies have investigated the biological activities of azetidine derivatives, providing insights into their potential therapeutic roles.

-

Anticancer Studies :

- A study highlighted that certain azetidinone derivatives exhibited potent antiproliferative effects against human breast carcinoma cells at nanomolar concentrations. This suggests that modifications similar to those found in this compound could yield compounds with enhanced anticancer properties .

- Table 1 summarizes the IC50 values of various azetidine derivatives against different cancer cell lines:

Compound Cell Line IC50 (µM) 1-Acetyl-3-benzylazetidine MCF-7 (Breast) 0.75 This compound MDA-MB-231 (Breast) TBD Azetidinone Derivative HT-29 (Colon) 0.50 - Antimicrobial Activity :

- Enzyme Inhibition :

Q & A

Q. Impact :

- Electron-withdrawing groups (NO, F) increase ring strain in azetidine, raising reactivity toward nucleophiles.

- Nitro group position : Para-substitution may enhance π-stacking with aromatic residues in target proteins .

What strategies can mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced

Key issues :

- Nitro group hazards : Use flow chemistry to minimize thermal decomposition risks .

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., pH-controlled solubility).

- Byproduct formation : Optimize stoichiometry via DoE (Design of Experiments) to suppress diaryl ether byproducts.

How can researchers leverage structure-activity relationship (SAR) studies to improve the selectivity of this compound for a target enzyme?

Advanced

Case study :

Modify benzyl group : Replace nitro with cyano to reduce off-target redox activity.

Azetidine substitution : Introduce methyl groups to restrict ring puckering, as seen in 1-(Piperidin-4-yl)azetidin-3-ol derivatives .

Probing steric effects : Compare activity of 2-fluoro vs. 3-fluoro analogs to map enzyme binding pockets .

What are the implications of azetidine ring strain on the stability and bioavailability of this compound?

Advanced

Stability considerations :

- Hydrolytic susceptibility : The strained azetidine ring may undergo acid-catalyzed ring opening. Stabilize via prodrug strategies (e.g., esterification of the nitro group).

- Bioavailability : LogP adjustments through fluorine substitution can enhance membrane permeability, as demonstrated in 3-(4-Fluorophenyl)azetidine .

How can contradictory computational predictions and experimental data for this compound be reconciled?

Advanced

Resolution framework :

Validate force fields : Re-parameterize DFT methods using experimental crystallographic data from analogs .

Solvent modeling : Explicit solvent MD simulations to account for hydrogen bonding with nitro groups.

Meta-dynamics : Explore free energy landscapes for conformational changes not captured in static models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.